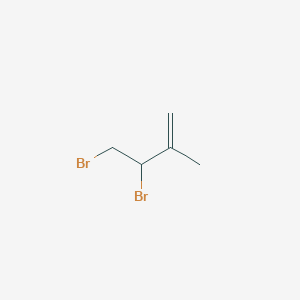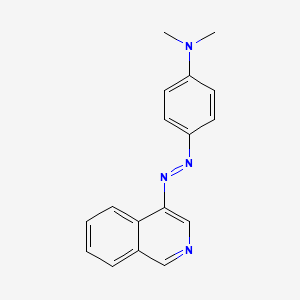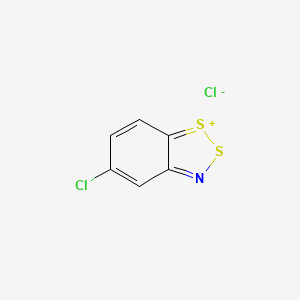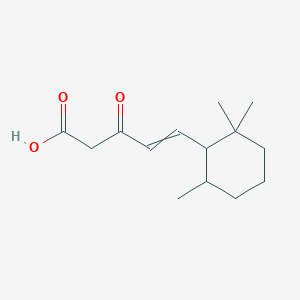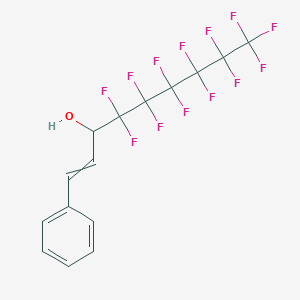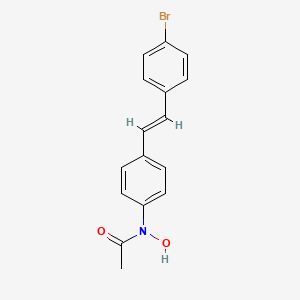
4'-Bromo-trans-4-(N-hydroxyacetamido)stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene is an organic compound with the molecular formula C16H14BrNO2 It is characterized by the presence of a bromine atom, a hydroxyl group, and an acetamido group attached to a stilbene backbone
Méthodes De Préparation
The synthesis of 4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene typically involves several steps:
Hydroxylation: The addition of a hydroxyl group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets. The bromine atom and the acetamido group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
4’-Bromo-trans-4-(N-acetamido)stilbene: Lacks the hydroxyl group.
4’-Bromo-trans-4-(N-hydroxyethylamido)stilbene: Contains a hydroxyethyl group instead of an acetamido group.
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene: Contains a chlorine atom instead of a bromine atom.
Propriétés
Numéro CAS |
63407-57-8 |
|---|---|
Formule moléculaire |
C16H14BrNO2 |
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
N-[4-[(E)-2-(4-bromophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14BrNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
Clé InChI |
SNECASUUJNYUHZ-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br)O |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)

![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
